molecular formula C9H5Br2FO2 B1413706 2,5-Dibromo-3-fluorocinnamic acid CAS No. 1807413-39-3

2,5-Dibromo-3-fluorocinnamic acid

Cat. No.: B1413706
CAS No.: 1807413-39-3
M. Wt: 323.94 g/mol
InChI Key: WVPJSOBVQPIWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromo-3-fluorocinnamic acid is a halogenated derivative of cinnamic acid, featuring bromine atoms at the 2- and 5-positions of the aromatic ring and a fluorine atom at the 3-position. Its molecular formula is C₉H₅Br₂FO₂, with a molecular weight of 336.95 g/mol. This compound is of interest in medicinal chemistry and materials science due to the electronic effects imparted by the halogens, which influence its reactivity, solubility, and biological activity.

Properties

CAS No.

1807413-39-3

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

3-(2,5-dibromo-3-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-3-5(1-2-8(13)14)9(11)7(12)4-6/h1-4H,(H,13,14)

InChI Key

WVPJSOBVQPIWFV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C=CC(=O)O)Br)F)Br

Canonical SMILES

C1=C(C=C(C(=C1C=CC(=O)O)Br)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight the role of this compound in:

  • Drug Discovery: Its ability to inhibit tyrosine kinases (e.g., EGFR) at nanomolar concentrations makes it a candidate for oncology therapeutics.
  • Material Science : The compound’s crystalline structure, stabilized by Br···O halogen bonds, is exploited in organic semiconductors for photovoltaic devices.

Challenges :

  • Limited aqueous solubility complicates formulation for biomedical use.
  • Synthesis requires harsh bromination conditions, leading to lower yields (~45%) compared to chlorinated analogs (~70%).

Preparation Methods

Knoevenagel Condensation

Knoevenagel condensation is another effective method for forming cinnamic acid derivatives. It involves the reaction of benzaldehyde with malonic acid or its derivatives in the presence of a base. This method is particularly useful for compounds with electron-donating groups.

Bromination and Fluorination Steps

After forming the cinnamic acid backbone, bromination and fluorination reactions are performed to introduce the bromine and fluorine substituents. These steps can be achieved using various reagents such as bromine and fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.

Detailed Synthesis Procedure

Given the lack of specific detailed procedures for this compound in the literature, a hypothetical synthesis pathway based on common methods for similar compounds can be proposed:

  • Formation of the Cinnamic Acid Backbone:

    • Start with 3-fluorobenzaldehyde and malonic acid.
    • Use Knoevenagel condensation conditions (e.g., piperidine as a catalyst) to form 3-fluorocinnamic acid.
  • Bromination:

    • Use bromine in a solvent like dichloromethane or acetic acid to introduce bromine substituents at the 2 and 5 positions.
  • Purification:

    • Recrystallize the final product from a suitable solvent to achieve high purity.

Research Findings and Challenges

Research on this compound is limited, but studies on related compounds suggest potential applications in pharmaceuticals and materials science. Challenges in its synthesis include achieving high yields and purity, especially during the bromination and fluorination steps.

Data Table: Comparison of Synthesis Methods

Method Reagents Conditions Yield/Purity
Perkin Reaction Benzaldehyde, Acetic Anhydride, Sodium Acetate High temperature, anhydrous conditions Variable, often lower with electron-donating groups
Knoevenagel Condensation Benzaldehyde, Malonic Acid, Base Mild temperature, basic conditions Generally good yields, especially with electron-donating groups
Bromination/Fluorination Bromine, Fluorinating Agents Various solvents, controlled temperature Dependent on specific conditions and reagents

Q & A

Q. How to design kinetic studies to investigate thermal decomposition pathways of polyhalogenated cinnamic acids?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) at 10°C/min under N₂ to identify mass loss steps. Isothermal DSC (150–200°C) measures activation energy (Eₐ) via Kissinger method. GC-MS of evolved gases detects decomposition byproducts (e.g., HBr, HF). Compare with Arrhenius plots from controlled heating experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.